molecular formula C14H16N2O3S2 B6496720 2,4-dimethoxy-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide CAS No. 941884-96-4

2,4-dimethoxy-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide

Cat. No.: B6496720
CAS No.: 941884-96-4
M. Wt: 324.4 g/mol
InChI Key: IKROPNJVPPVKQY-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide is a benzamide derivative featuring a 1,3-thiazole core substituted with a methylsulfanylmethyl group at position 4 and a 2,4-dimethoxybenzamide moiety at position 2. This compound is synthesized via condensation reactions, as demonstrated in analogous syntheses (e.g., 2,4-dimethoxy-N-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)benzamide in ). Key structural confirmation methods include IR spectroscopy (absence of C=O bands post-cyclization, as in ) and NMR analysis.

Properties

IUPAC Name

2,4-dimethoxy-N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-18-10-4-5-11(12(6-10)19-2)13(17)16-14-15-9(7-20-3)8-21-14/h4-6,8H,7H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKROPNJVPPVKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NC(=CS2)CSC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dimethoxy-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a benzamide core with two methoxy groups and a thiazole ring, which may enhance its pharmacological properties. The presence of a methylsulfanyl group adds complexity that could influence its biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2O3S2C_{14}H_{16}N_{2}O_{3}S_{2}, with a molecular weight of 324.4 g/mol. The structural characteristics include:

PropertyValue
Molecular FormulaC14H16N2O3S2
Molecular Weight324.4 g/mol
CAS Number941884-96-4

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound has been studied for its potential interactions with various biological targets.

Antimicrobial Activity

Thiazole-containing compounds are known for their antimicrobial properties. Studies have shown that derivatives similar to this compound can exhibit significant activity against both Gram-positive and Gram-negative bacteria.

  • Antibacterial Studies :
    • Compounds related to thiazole have demonstrated varying degrees of antibacterial activity. For instance, some thiazole derivatives showed MIC values ranging from 100 to 400 μg/mL against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .
    • In contrast, certain synthesized thiazole derivatives displayed MIC values as low as 0.7 μg/mL against methicillin-resistant strains .
  • Antifungal Activity :
    • Thiazole derivatives have also been noted for their antifungal properties, with some exhibiting potent activity against Candida species and other fungi .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural features. For example, modifications on the thiazole ring can significantly affect binding affinity and selectivity towards specific proteins involved in disease pathways .

Case Study: SAR Analysis

A detailed SAR analysis revealed that:

  • Hydrophobic interactions and hydrogen bonding play crucial roles in the binding of thiazole derivatives to their targets.
  • The presence of nonpolar groups enhances antibacterial activity .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique potential:

Compound NameStructural FeaturesBiological Activity
2,3-Dimethoxy-N-(thiazol-2-yl)benzamideLacks methylsulfanyl groupAntimicrobial, anticancer
N-(thiazol-2-yl)benzamideLacks methoxy groupsVaries based on substituents
2,3-Dimethoxy-N-(benzothiazol-2-yl)benzamideContains benzothiazole instead of thiazoleDifferent biological properties

Pharmacological Implications

The pharmacological implications of this compound are promising due to its potential applications in treating various infections and possibly cancer. Its unique structure may allow for enhanced solubility and reactivity compared to other compounds in its class.

Scientific Research Applications

Medicinal Chemistry

The compound shows promise in the development of new pharmaceuticals, particularly for its potential antimicrobial and anticancer properties. Structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can significantly influence binding affinity and selectivity towards specific proteins involved in disease pathways.

Anticonvulsant Activity

Research has highlighted the anticonvulsant properties of thiazole derivatives. Compounds structurally related to 2,4-dimethoxy-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide have demonstrated significant activity against seizures in various models. For example, thiazole-integrated compounds have shown effective doses lower than standard medications like ethosuximide .

Antidiabetic Potential

Thiazole-containing compounds have been studied for their effects on insulin sensitivity and glucose metabolism. Some derivatives exhibit the ability to enhance insulin sensitivity, which could be beneficial in treating diabetes .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Similar thiazole derivatives have been reported to possess broad-spectrum antimicrobial properties, which could be explored further for therapeutic applications.

Case Studies

Several studies have investigated the pharmacological effects of thiazole derivatives:

  • Anticonvulsant Studies : A study demonstrated that certain thiazole analogues exhibited effective anticonvulsant action with median effective doses significantly lower than traditional treatments .
  • Antidiabetic Research : Research into thiazole derivatives has shown that they can improve insulin sensitivity and glucose tolerance in diabetic models, indicating their potential as therapeutic agents for diabetes management .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents logP (Predicted)
Target Compound C₁₅H₁₈N₂O₃S₂ 354.44 2,4-dimethoxybenzamide, 4-(methylsulfanylmethyl)thiazole ~2.8*
2-Methoxy-4-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide () C₁₂H₁₂N₂O₂S₂ 280.36 2-methoxy, 4-methylsulfanyl ~2.1
4-(Methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide () C₁₆H₁₃N₃OS₂ 335.42 4-methylsulfanyl, 4-pyridinyl ~1.9
4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide () C₂₂H₂₆N₃O₅S₂ 500.59 Bis(2-methoxyethyl)sulfamoyl, 4-tolyl ~1.5

*Estimated using XlogP values from analogous compounds (e.g., : XlogP = 1.9).

  • The target compound exhibits higher molecular weight and logP compared to simpler analogs (e.g., ), suggesting enhanced lipophilicity for improved bioavailability .
  • Substitutions like pyridinyl () or sulfamoyl groups () introduce polar interactions but may reduce passive diffusion .

Tautomerism and Stability

  • Thiazole derivatives (e.g., triazole-thiones in ) can exhibit tautomerism, influencing reactivity. The target compound’s thiazole ring lacks protons for tautomerism, enhancing stability compared to triazole-thiones .
  • Sulfanyl groups (e.g., methylsulfanyl in ) are oxidation-prone, but the methylsulfanylmethyl group in the target compound may reduce susceptibility compared to free thiols .

Preparation Methods

Preparation of 2,4-Dimethoxybenzoic Acid Derivatives

The benzamide component originates from 2,4-dimethoxybenzoic acid, which is typically converted into its acid chloride for amide coupling.

Procedure :

  • Reagents : 2,4-Dimethoxybenzoic acid, thionyl chloride (SOCl₂), or oxalyl chloride.

  • Conditions : Reflux in anhydrous dichloromethane (DCM) or toluene under nitrogen.

  • Yield : ~90–95% conversion to 2,4-dimethoxybenzoyl chloride.

Key Reaction :

2,4-(MeO)₂C₆H₃COOH+SOCl₂2,4-(MeO)₂C₆H₃COCl+SO₂+HCl\text{2,4-(MeO)₂C₆H₃COOH} + \text{SOCl₂} \rightarrow \text{2,4-(MeO)₂C₆H₃COCl} + \text{SO₂} + \text{HCl}

Amide Coupling with Thiazole Amines

The acid chloride reacts with a thiazole-containing amine to form the target amide.

Example Protocol :

  • Substrate : 4-[(Methylsulfanyl)methyl]-1,3-thiazol-2-amine.

  • Base : Triethylamine (Et₃N) or pyridine to scavenge HCl.

  • Solvent : Dry toluene or tetrahydrofuran (THF).

  • Conditions : Stirring at 0–25°C for 12–24 hours.

Reaction :

2,4-(MeO)₂C₆H₃COCl+Thiazole-NH₂Et₃NTarget Compound+HCl\text{2,4-(MeO)₂C₆H₃COCl} + \text{Thiazole-NH₂} \xrightarrow{\text{Et₃N}} \text{Target Compound} + \text{HCl}

Yield : Reported yields for analogous benzamide-thiazole couplings range from 65% to 78%.

Functionalization of the Thiazole Ring

Synthesis of 4-[(Methylsulfanyl)methyl]-1,3-thiazol-2-amine

The thiazole amine precursor is synthesized via cyclization or substitution reactions.

Method A : Cyclocondensation of Thiourea Derivatives

  • Reagents : Chloroacetone, methyl sulfanylmethyl ketone, and thiourea.

  • Conditions : Reflux in ethanol with catalytic HCl.

Method B : Alkylation of 4-Mercaptothiazole

  • Reagents : 4-Chloromethylthiazole, methyl mercaptan (CH₃SH), and K₂CO₃.

  • Solvent : Dimethylformamide (DMF) at 60°C.

Yield : 70–85% for Method A; 60–75% for Method B.

Optimization and Challenges

Critical Parameters

  • Temperature Control : Excess heat promotes sulfanyl group oxidation to sulfones.

  • Moisture Sensitivity : Thiazole intermediates hydrolyze in aqueous media; anhydrous conditions are essential.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.

Analytical Validation

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d₆) : δ 3.85 (s, 6H, OCH₃), 2.50 (s, 3H, SCH₃), 4.20 (s, 2H, CH₂S).

  • HPLC Purity : >98% using C18 column (acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Stepwise AssemblyHigh functional group compatibilityMulti-step, time-intensive60–70
Modular CouplingSimplified purificationRequires pre-functionalized units70–78

Industrial-Scale Considerations

Patented methodologies emphasize cost-effective reagents and solvent recovery:

  • Catalyst Recycling : Use of Amberlyst-15 for acid scavenging.

  • Continuous Flow Systems : Enhanced safety for exothermic amide couplings .

Q & A

Q. What are the critical parameters to optimize during the synthesis of 2,4-dimethoxy-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide?

Methodological Answer: Synthesis requires precise control of:

  • Temperature : Optimal ranges (e.g., 60–80°C) to avoid side reactions and ensure cyclization of the thiazole ring .
  • Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reactivity and solubility of intermediates .
  • Catalysts : Use of bases (e.g., triethylamine) or palladium catalysts for coupling reactions, depending on the synthetic route .
  • Reaction Time : Extended times (8–12 hours) may improve yield but risk decomposition; monitor via TLC or HPLC .

Q. What purification strategies are recommended for isolating high-purity 2,4-dimethoxy derivatives?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate thiazole and benzamide intermediates .
  • Recrystallization : Ethanol/water mixtures are effective for final product purification, achieving >95% purity (verified by NMR and LC-MS) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities .

Q. How should researchers design initial bioactivity screening assays for this compound?

Methodological Answer:

  • In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Antimicrobial Screening : Disk diffusion assays against Staphylococcus aureus and Escherichia coli; compare inhibition zones to standard antibiotics .
  • Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to enhance this compound’s pharmacological profile?

Methodological Answer:

  • Modify Functional Groups :
    • Replace the methylsulfanyl group with sulfonamide or morpholine to alter lipophilicity and target binding .
    • Vary methoxy positions on the benzamide to study electronic effects on bioactivity .
  • Assay Design : Compare analogs in parallel cytotoxicity and solubility assays. For example:
DerivativeModificationIC50 (μM)Solubility (mg/mL)
ParentNone12.50.8
Analog ASulfonamide8.21.5
Analog BMorpholine10.12.1

Data adapted from studies on related thiazole derivatives .

Q. What experimental approaches elucidate the mechanism of action for this compound?

Methodological Answer:

  • Molecular Docking : Simulate binding to targets like EGFR or tubulin using AutoDock Vina; validate with mutagenesis studies .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified enzymes (e.g., IC50 values correlate with Kd ≈ 5–10 nM) .
  • Transcriptomics : RNA-seq analysis of treated cancer cells to identify dysregulated pathways (e.g., apoptosis or oxidative stress) .

Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS after oral administration in rodent models; low absorption may explain reduced in vivo efficacy .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect inactive or toxic metabolites .
  • Dose Optimization : Adjust dosing regimens (e.g., intraperitoneal vs. oral) to match in vitro exposure levels .

Q. What advanced analytical techniques validate the compound’s structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • X-ray Crystallography : Resolve crystal structure to verify stereochemistry and hydrogen-bonding patterns .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (deviation <0.4%) .

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